Furonazide

Description

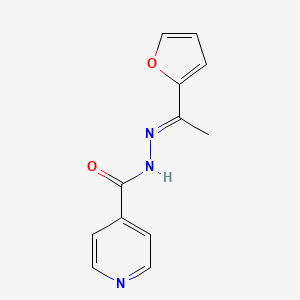

Structure

3D Structure

Properties

CAS No. |

3460-67-1 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- |

InChI Key |

GNDPAVKYAUIVEB-ZROIWOOFSA-N |

SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |

Other CAS No. |

3460-67-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Furonazide

Established Synthetic Routes to the Furonazide Core Structure

The most established and widely utilized method for synthesizing the this compound core structure is the direct condensation reaction between an aldehyde and a hydrazide, forming a Schiff base (specifically, a hydrazone). This reaction is valued for its simplicity, high efficiency, and the relative ease of purification of the final product.

The synthesis of the parent this compound molecule relies on two primary precursors:

Isonicotinohydrazide (Isoniazid): A pyridine (B92270) derivative containing a hydrazide functional group (-CONHNH₂).

Furan-2-carbaldehyde (Furfural): A furan (B31954) ring substituted with an aldehyde group (-CHO).

The standard synthesis involves the reaction of equimolar amounts of these precursors. ect-journal.kz The nucleophilic nitrogen atom of the terminal amine group (-NH₂) in isoniazid (B1672263) attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This is followed by the elimination of a water molecule to form the characteristic azomethine (–N=CH–) linkage of the hydrazone. mdpi.comnih.gov

The reaction is typically carried out in a suitable solvent, with ethanol (B145695) being the most common choice. ect-journal.kznih.gov The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. nih.govnih.gov In many reported syntheses, the product precipitates from the solution upon cooling and can be isolated through simple filtration, followed by recrystallization to achieve high purity. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of this compound and its substituted analogues.

| Aldehyde Precursor | Hydrazide Precursor | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| 5-Methylfuran-2-carbaldehyde | Isonicotinohydrazide | Ethanol | Reflux, 4 hours | 82% | nih.gov |

| Substituted Aldehydes | Isonicotinohydrazide | Ethanol | Heating at 60-70°C, 3-5 hours | 63-98% | ect-journal.kz |

| 5-Nitrofurfural | Thiosemicarbazide | Not specified | Reflux, 1 hour (first step) | Not specified | rsc.org |

| Furan-2-carbaldehyde | 2-Hydroxybenzohydrazide | Not specified | Not specified | Not specified | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The carbon-nitrogen double bond (C=N) in the hydrazone linkage of this compound allows for the existence of stereoisomers, specifically geometric isomers (E/Z). The relative orientation of the substituents around this double bond determines the configuration. Structural analyses, including X-ray diffraction and NMR spectroscopy, have shown that the condensation reaction typically yields the more thermodynamically stable E-isomer. researchgate.netresearchgate.net Studies on related furan-based hydrazones confirm that the E-configuration is predominantly formed. researchgate.net While specific studies focusing on the stereoselective synthesis of the Z-isomer of this compound are not widely reported, controlling the stereochemistry of hydrazone formation can sometimes be achieved by modifying reaction conditions or through photochemical isomerization, though this is not a standard approach for this class of compounds.

Exploration of Novel Synthetic Pathways for Enhanced Yield and Efficiency

While the conventional reflux method is robust, research into more efficient and environmentally friendly synthetic pathways has been explored. These novel methods aim to reduce reaction times, minimize energy consumption, and simplify work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. mdpi.com For the synthesis of hydrazones and related heterocyclic compounds, microwave-assisted methods can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and higher product purity. researchgate.netjyoungpharm.orgnih.gov This technique is particularly effective for solvent-free reactions or reactions using a minimal amount of solvent, aligning with the principles of green chemistry. jyoungpharm.org

Catalytic Approaches: The use of catalysts can also enhance the efficiency of hydrazone formation. While the reaction often proceeds without a catalyst, acidic catalysts such as a few drops of glacial acetic acid or Lewis acids can be employed to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the hydrazide. nih.govresearchgate.net Organocatalysts have also been used for similar syntheses, offering an environmentally benign approach under mild conditions. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The chemical structure of this compound offers two primary sites for modification: the furan ring and the pyridine ring. Synthesizing analogues and derivatives by altering these moieties is a common strategy to modulate the compound's physicochemical properties.

The furan ring can be readily modified by using substituted furan-2-carbaldehyde derivatives as precursors. These substitutions can alter the electronic and steric properties of the final molecule.

Common modifications include:

Introduction of Alkyl Groups: Using precursors like 5-methylfuran-2-carbaldehyde results in analogues such as N′-[(5-methylfuran-2-yl)methylene]isonicotinohydrazide. This synthesis follows the standard condensation procedure, reacting the substituted aldehyde with isoniazid in refluxing ethanol. nih.gov

Introduction of Nitro Groups: The use of 5-nitrofuran-2-carbaldehyde is a key strategy, leading to the synthesis of 5-nitrofuran analogues. rsc.orgnih.govresearchgate.net The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the hydrazone.

Introduction of Aryl Groups: Meerwein's reaction can be used to synthesize 5-arylfuran-2-carboxaldehydes, which can then be condensed with isoniazid. For example, 5-(2-bromophenyl)furan-2-carboxaldehyde has been prepared from 2-bromoaniline (B46623) and furan-2-carboxaldehyde and subsequently used in condensation reactions. nih.gov

The following table summarizes various precursors used for modifying the furan moiety.

| Furan Precursor | Resulting Moiety | Synthetic Method | Reference |

| 5-Methylfuran-2-carbaldehyde | 5-Methylfuran | Condensation with Isoniazid | nih.gov |

| 5-Nitrofuran-2-carbaldehyde | 5-Nitrofuran | Condensation with Hydrazides | rsc.orgnih.gov |

| 5-(2-Bromophenyl)furan-2-carbaldehyde | 5-(2-Bromophenyl)furan | Meerwein Arylation, then Condensation | nih.gov |

| Substituted Furan-2-carboxaldehydes | Substituted Furan | Knoevenagel Condensation | damascusuniversity.edu.sysphinxsai.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Modifications to the pyridine ring of this compound are achieved by starting with derivatives of isonicotinohydrazide. This approach is less common than modifying the aldehyde component but provides an alternative route for structural diversification. The synthesis of substituted isonicotinohydrazides can be accomplished from the corresponding substituted isonicotinic acids or their esters. These precursors can then undergo condensation with furan-2-carbaldehyde. While specific examples for this compound are sparse, the general principle is well-established in the synthesis of other isoniazid derivatives, where substitutions on the pyridine ring are made to fine-tune biological activity. researchgate.net

Chemical Diversification at the Hydrazide Linkage of this compound

The hydrazide functional group (-CONHNH₂) of this compound is a versatile chemical handle that allows for extensive structural modification. This versatility is primarily due to the nucleophilic nature of the terminal amino group (-NH₂), which can readily react with various electrophiles. The most prominent reaction for diversifying the hydrazide linkage is the condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones, a class of Schiff bases. nih.govhygeiajournal.com This reaction is typically straightforward, often requiring mild acidic catalysis and proceeding with high yields. nih.govmdpi.com

The general synthetic route involves reacting this compound with an appropriate aldehyde or ketone in a suitable solvent, like ethanol or methanol, often with a few drops of a catalyst such as glacial acetic acid or citric acid. nih.govmdpi.com The mixture is typically heated under reflux for a few hours. The resulting hydrazone derivative often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.com This robust reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.

The chemical diversity of the resulting this compound derivatives can be systematically expanded by varying the structure of the carbonyl reactant. Aromatic, heteroaromatic, and aliphatic aldehydes and ketones can be employed to generate a large family of novel compounds. hygeiajournal.com The substituents on these carbonyl compounds can be modulated to alter physicochemical properties such as lipophilicity, electronic character, and steric bulk, which in turn can influence the biological activity of the derivatives. For instance, the reaction of hydrazides with various substituted benzaldehydes, heteroaromatic aldehydes (e.g., from pyridine, furan, thiophene), and aliphatic aldehydes/ketones leads to a diverse set of hydrazones. hygeiajournal.commdpi.com

| Carbonyl Reactant Class | R¹ Group (from Aldehyde/Ketone) | Resulting Derivative Structure | Potential for Diversification |

| Aromatic Aldehydes | Substituted Phenyl, Naphthyl, etc. | This compound-NH-N=CH-Ar | Wide range of electronic and steric modifications via substituents (e.g., -Cl, -F, -NO₂, -OH, -OCH₃) on the aromatic ring. |

| Heteroaromatic Aldehydes | Pyridyl, Furyl, Thienyl, Indolyl, etc. | This compound-NH-N=CH-HetAr | Introduction of various heterocyclic systems can modulate solubility, hydrogen bonding capacity, and potential for metal chelation. nih.gov |

| Aliphatic Aldehydes | Alkyl, Cycloalkyl | This compound-NH-N=CH-Alkyl | Increases flexibility and modifies lipophilicity of the final compound. |

| Aromatic Ketones | Phenyl, etc. (with an additional R² group) | This compound-NH-N=C(R²)Ar | Introduces a second point of diversity (R²) and creates a more sterically hindered linkage. |

| Aliphatic Ketones | Alkyl, Cycloalkyl (with an additional R² group) | This compound-NH-N=C(R²)Alkyl | Further modifies steric properties and lipophilicity. |

This table illustrates the synthetic possibilities for diversifying the hydrazide linkage of this compound through condensation with various carbonyl compounds.

Beyond simple hydrazone formation, the hydrazide linkage can undergo other chemical transformations. For example, acylation with acid chlorides or anhydrides can produce N,N'-diacylhydrazine derivatives. Furthermore, the hydrazide can serve as a precursor for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles, though this involves modification beyond just the linkage itself. researchgate.net The peptide or protein hydrazides can also be converted into peptide thioesters, which are key intermediates in native chemical ligation for protein synthesis, highlighting the synthetic potential of the hydrazide group. oup.com

Library Synthesis and High-Throughput Approaches for this compound Derivatives

The chemical reactivity of the hydrazide moiety in this compound makes it an ideal starting point for the generation of chemical libraries using combinatorial and parallel synthesis techniques. nih.govekb.eg Library synthesis allows for the rapid production of a large number of structurally related compounds, which can then be subjected to high-throughput screening to identify molecules with desired biological activities.

The formation of hydrazones from this compound and a collection of diverse aldehydes or ketones is particularly amenable to parallel synthesis. nih.govredalyc.org In this approach, the core scaffold (this compound) is dispensed into an array of reaction vessels (e.g., a 96-well plate). Subsequently, a different carbonyl-containing building block (from a pre-selected collection of aldehydes and ketones) is added to each well. The reactions are then carried out simultaneously under standardized conditions. nih.gov After the reaction period, purification and analysis can also be streamlined using automated or semi-automated systems. This strategy enables the efficient creation of hundreds or thousands of distinct this compound derivatives in a short period.

Dynamic combinatorial chemistry (DCC) is another powerful approach that utilizes the reversible nature of hydrazone formation to generate libraries. ekb.egredalyc.org In DCC, a mixture of building blocks (e.g., this compound and multiple aldehydes) are allowed to react and equilibrate. The addition of a biological target (e.g., an enzyme or receptor) can stabilize the best-binding compound, shifting the equilibrium and causing the amplification of that specific derivative. scielo.org.co This allows for the simultaneous synthesis and screening of the library to identify the most promising compounds.

The design of a combinatorial library of this compound derivatives would involve the careful selection of building blocks to ensure broad coverage of chemical space. Key properties to vary include steric bulk, electronic effects, and hydrogen bonding potential.

| Component | Description | Examples of Building Blocks |

| Core Scaffold | The constant part of the library. | This compound |

| Building Block Set A (Aromatic Aldehydes) | A diverse set of aromatic aldehydes to explore electronic and steric effects. | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, 3-Nitrobenzaldehyde, 2-Naphthaldehyde |

| Building Block Set B (Heteroaromatic Aldehydes) | A collection of heteroaromatic aldehydes to introduce different pharmacophoric features. | Pyridine-2-carboxaldehyde, Furan-2-carboxaldehyde, Thiophene-2-carboxaldehyde, Indole-3-carboxaldehyde |

| Building Block Set C (Aliphatic Carbonyls) | Aliphatic aldehydes and ketones to explore the effects of flexibility and lipophilicity. | Cyclohexanecarboxaldehyde, Isobutyraldehyde, Acetone, Cyclopentanone |

This table outlines the components for a hypothetical combinatorial library designed to explore chemical diversity around the this compound scaffold.

Once synthesized, these libraries of this compound derivatives can be evaluated using high-throughput screening (HTS) methods. HTS employs automated assays to rapidly assess the biological activity of large numbers of compounds against specific targets. mdpi.com This combination of efficient library synthesis and rapid screening significantly accelerates the drug discovery process, enabling the systematic exploration of the chemical space around the this compound core to identify novel and potent derivatives.

Molecular and Cellular Mechanisms of Action of Furonazide

Identification and Characterization of Primary Molecular Targets of Furonazide

Identifying the precise molecular targets of this compound is a critical step in understanding its biological activity. Research in this area has centered on how the compound interacts with specific proteins and enzymes, which are believed to be fundamental to its effects.

Protein-Ligand Interaction Studies of this compound

The interaction between a ligand like this compound and its protein target is foundational to its mechanism of action. Studies have explored the nature of these interactions, which are often governed by forces such as hydrogen bonds and hydrophobic interactions. Computational and experimental methods are employed to model and observe these binding events. For instance, the stability of a protein-ligand complex is heavily influenced by the formation of hydrogen bonds between the compound and the protein's active site.

Molecular dynamics simulations can provide insights into the flexibility of protein residues upon ligand binding. Certain amino acid residues may exhibit increased flexibility, indicating they could be key sites for effective binding or allosteric regulation. Analysis of protein-ligand contacts reveals the frequency and nature of these interactions, differentiating between hydrophobic contacts, hydrogen bonds, and water bridges that stabilize the complex.

Enzyme Inhibition Kinetics and Binding Affinities of this compound

To quantify the interaction between this compound and its target enzymes, researchers perform enzyme inhibition kinetic studies. These analyses determine the mode of inhibition—such as competitive, non-competitive, or uncompetitive—and the compound's potency.

Competitive Inhibition : In this mode, the inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) of the enzyme, but the maximum velocity (Vmax) can still be reached at sufficiently high substrate concentrations.

Non-competitive Inhibition : Here, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This results in a decrease in Vmax without changing the Km.

Uncompetitive Inhibition : This occurs when the inhibitor binds only to the enzyme-substrate complex, leading to a reduction in both Vmax and Km.

The inhibitor constant (Ki) is a crucial parameter derived from these studies, representing the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the binding between this compound and its target. A lower Kd value indicates a stronger binding affinity.

Interactive Table: Types of Enzyme Inhibition

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

| Competitive | Unchanged | Increases | Active Site |

| Non-competitive | Decreases | Unchanged | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Intracellular Signaling Pathways Modulated by this compound

The biological effects of a compound are often mediated through its influence on intracellular signaling pathways. Research into this compound suggests it may modulate pathways crucial for cellular survival and proliferation, such as those involving signal transducer and activator of transcription (STAT) proteins or nuclear factor-kappa B (NF-κB). By suppressing these pathways, a compound can potentially down-regulate the expression of downstream targets, including various cytokines that play a role in cellular processes.

Effects of this compound on Cellular Physiology and Homeostasis

The molecular interactions of this compound ultimately manifest as changes in the physiology and internal balance of target cells, particularly in pathogenic bacteria. Key areas of investigation include its impact on the structural integrity of the cell and its interference with essential metabolic processes.

Impact on Bacterial Cell Wall Synthesis and Integrity

The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. nih.gov It is a prime target for antimicrobial agents. nih.gov Antibiotics that inhibit cell wall synthesis disrupt the structural integrity of the bacterium, often leading to cell lysis and death. sigmaaldrich.combiomol.com

The synthesis of peptidoglycan is a multi-stage process involving several key enzymes. nih.gov Some antibiotics, known as β-lactams, inhibit the final step of peptidoglycan cross-linking by targeting transpeptidase enzymes. biomol.com Other compounds can interfere with earlier stages, such as the synthesis of peptidoglycan precursors in the cytoplasm or their transport across the cell membrane. nih.govsigmaaldrich.com Research into compounds with similar scaffolds to this compound has explored their potential to act as inhibitors of enzymes involved in these crucial biosynthetic pathways. nih.gov For example, some agents have been shown to target enzymes like MurA, which catalyzes an early, committed step in peptidoglycan synthesis. nih.gov

Modulation of Nucleic Acid Metabolism in Target Pathogens

Beyond the cell wall, the machinery responsible for nucleic acid synthesis and repair is another critical target for antimicrobial action. Interference with DNA replication, transcription, or the synthesis of nucleotide precursors can halt bacterial growth and proliferation. While this area is a potential avenue for this compound's mechanism, specific studies detailing its direct impact on the nucleic acid metabolism of pathogens like Mycobacterium tuberculosis are still emerging. Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall, making it a challenging pathogen to treat. zerotofinals.com Compounds that can overcome this barrier and disrupt essential intracellular processes are of significant interest in the development of new anti-tuberculosis agents.

Redox Cycling and Oxidative Stress Induction by Furonazide3.4. This compound Interactions with Cellular Macromolecules Beyond Primary Targets3.5. Comparative Analysis of this compound's Mechanism with Related Hydrazides

Further research and publication of data specifically on this compound are required to elucidate its pharmacological properties and mechanism of action.

Structure Activity Relationship Sar Studies of Furonazide Analogues

Identification of Essential Pharmacophoric Features for Furonazide Activity

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, which is a hybrid of two distinct pharmacophores, its biological activity is likely a result of the combined or synergistic effects of these features.

The furosemide (B1674285) moiety contributes a 5-sulfamoyl-2-aminobenzoic acid scaffold, which is crucial for its diuretic activity through the inhibition of the Na-K-Cl symporter. Key features of the furosemide pharmacophore include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. A pharmacophore model developed for bumetanide, a structurally related loop diuretic, identified a hydrogen bond acceptor and a hydrophobic group as critical for affinity to the Na-K-Cl cotransporter (NKCC1) researchgate.net. In contrast, furosemide showed a poorer fit to this model, suggesting subtle differences in the essential features for potent inhibition researchgate.net.

The isoniazid (B1672263) moiety provides a pyridine (B92270) ring and a hydrazide linker, which are fundamental to its antitubercular activity. The pyridine ring is considered essential for the activity of isoniazid and its derivatives slideshare.net. The hydrazide group is also a key component, and modifications to this linker can significantly impact biological activity.

For the hybrid molecule this compound, a hypothetical pharmacophore would likely integrate features from both parent molecules. This could involve the acidic carboxyl group and the sulfonamide group from the furosemide part, and the pyridine ring and hydrazide linker from the isoniazid part. The spatial arrangement of these functional groups would be critical in determining the molecule's ability to interact with its biological targets, which may include those of both parent drugs or potentially new targets altogether. The development of hybrid pharmacophore models, which combine the interaction features of different binding pockets, is an emerging strategy for identifying novel chemotypes nih.govbiorxiv.orgresearchgate.net.

Influence of Substituent Nature and Position on this compound Potency

The potency of this compound analogues can be significantly modulated by altering the nature and position of substituents on its core structure. SAR studies on related hydrazide-containing compounds and furosemide analogues provide valuable insights into these effects.

For antitubercular hydrazides, the lipophilicity of the molecule is often a crucial factor influencing activity. Studies on nicotinic acid hydrazides have shown that the presence of lipophilic, electron-withdrawing groups, such as halogens, at the para position of a phenyl ring can enhance antimycobacterial activity mdpi.com. In a series of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides, the presence of a furyl ring and an electronegative nitro group, along with low lipophilicity and a small volume group at the R position, were identified as important for antitubercular activity nih.gov.

In the context of furosemide analogues, modifications to the anthranilic acid core can lead to significant changes in activity. For instance, in a study of carboxamide derivatives, the substitution of a 4,5-dichloroimidazole (B103490) ring at the 4-position of a 1,4-dihydropyridine, with a 3-chlorophenyl group at the 3,5-dicarboxamide position, resulted in the most active compound against Mycobacterium tuberculosis nih.gov. The nature of the substituent on the amino group of the furosemide scaffold also plays a role.

For this compound, modifications could be envisioned at several positions:

The Furan (B31954) Ring: Substitution on the furan ring could influence lipophilicity and steric interactions with the target.

The Anthranilic Acid Ring: Introduction of different substituents on the benzene (B151609) ring could alter electronic properties and binding interactions.

The Pyridine Ring: Modifications to the pyridine ring of the isoniazid moiety could impact its interaction with mycobacterial enzymes.

The Hydrazide Linker: Alterations to the hydrazide linker could affect the molecule's flexibility and ability to adopt an active conformation.

The following table summarizes the potential impact of different substituents based on SAR studies of related compounds.

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| Nicotinic Acid Hydrazides | Lipophilic, electron-withdrawing groups on phenyl ring | Enhanced antimycobacterial activity | mdpi.com |

| Triazole-carbohydrazides | Furyl ring, nitro group, low lipophilicity | Important for antitubercular profile | nih.gov |

| Pyrazine-2-carboxamides | Iodine substitution at position 3 of benzene ring | Important for antimycobacterial activity | nih.gov |

Conformational Analysis and its Correlation with Biological Activity of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation that allows it to bind effectively to its biological target.

Studies on the conformational flexibility of furosemide have revealed the existence of multiple conformers. Different polymorphic forms of furosemide exhibit distinct molecular conformations, with energy differences between them researchgate.net. A computational analysis showed that two conformations found in one crystal form are less stable than those in other forms researchgate.net. This indicates that the molecule can adopt various shapes with different energy levels. The interconversion between different conformers in solution is often facile, with relatively low energy barriers researchgate.net.

The bioactive conformation of this compound, the specific shape it adopts when interacting with its target, is likely to be one of its low-energy conformers. Understanding the conformational preferences of this compound and its analogues is therefore essential for designing molecules that are pre-organized in their bioactive conformation, which can lead to enhanced potency. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are valuable tools for studying the conformational landscape of these molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of newly designed compounds and to gain insights into the structural features that are important for activity.

Several QSAR studies have been conducted on antitubercular agents, including hydrazide derivatives. These studies have highlighted the importance of various molecular descriptors in determining the antimycobacterial activity.

A classical 2D-QSAR and hologram QSAR (HQSAR) study on a series of 91 isoniazid derivatives resulted in statistically significant models that could predict the activity of external test sets with good accuracy nih.gov. This suggests that the structural features of the isoniazid moiety are amenable to QSAR modeling.

In another study on coumarin-4-acetic acid benzylidene hydrazides, a 3D-QSAR analysis using Comparative Molecular Field Analysis (CoMFA) was performed to understand the structure-activity relationships researchgate.net. The resulting CoMFA models provided insights into the steric and electrostatic fields around the molecules that are favorable for antitubercular activity researchgate.net. Such models can be invaluable in guiding the design of new, more potent analogues.

For this compound derivatives, a QSAR study could be developed by synthesizing a series of analogues with systematic variations in their structure and measuring their biological activity. The data could then be used to build a QSAR model using various molecular descriptors, such as:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

A well-validated QSAR model for this compound derivatives would be a powerful tool for predicting the activity of unsynthesized compounds, thereby accelerating the drug discovery process journalmedicals.comamazonaws.com.

The following table presents a hypothetical structure for a QSAR data table for a series of this compound analogues.

| Compound | R1 | R2 | logP | Molecular Weight | MIC (μg/mL) | pMIC |

| This compound | H | H | 2.5 | 420.8 | 10 | 5.0 |

| Analogue 1 | Cl | H | 3.0 | 455.3 | 5 | 5.3 |

| Analogue 2 | H | CH3 | 2.8 | 434.9 | 8 | 5.1 |

| Analogue 3 | F | H | 2.6 | 438.8 | 7 | 5.15 |

| Analogue 4 | H | OCH3 | 2.4 | 450.9 | 12 | 4.92 |

Stereochemical Effects on the Biological Performance of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological properties.

While this compound itself is not chiral, the introduction of chiral centers into its structure could lead to stereoisomers with distinct biological profiles. The furan ring in this compound is attached via a methylene (B1212753) bridge to the amino group of the anthranilic acid core. If this furan ring were to be substituted in a way that creates a chiral center, or if other parts of the molecule were modified to introduce chirality, the resulting enantiomers or diastereomers could interact differently with their biological targets.

For example, a study on chiral 5-arylbenzothiadiazine derivatives, which also contain a sulfonamide group, demonstrated that the different stereoisomers exhibited different activities as AMPA receptor positive allosteric modulators nih.gov. The R stereoisomer was found to be the active component, highlighting the importance of stereochemistry in determining the pharmacological effect nih.gov.

In another example, the four stereoisomers of furnidipine, a dihydropyridine (B1217469) derivative containing a tetrahydrofuran (B95107) moiety, showed stereospecificity in their binding to receptors in different tissues nih.gov. The (SS)- and (SR)-isomers were significantly more potent than their (RR)- and (RS)-enantiomers nih.gov.

These examples underscore the principle that the three-dimensional shape of a molecule is critical for its interaction with chiral biological macromolecules such as receptors and enzymes. Therefore, if chiral analogues of this compound were to be synthesized, it would be essential to separate and evaluate the biological activity of the individual stereoisomers. This could lead to the identification of a single enantiomer with improved potency and a better safety profile compared to a racemic mixture. The stereoselective synthesis of such analogues would be a key step in exploring the full therapeutic potential of this class of compounds mdpi.com.

Preclinical Biological Evaluation of Furonazide in Model Systems

In Vitro Antimycobacterial Activity of Furonazide

The in vitro antimycobacterial properties of this compound have been a subject of early-stage scientific investigation. These studies have aimed to characterize its activity against different types of mycobacteria and to understand the nature of its antimicrobial action.

Activity Against Mycobacterium tuberculosis Strains (Drug-Sensitive and Resistant)

Initial in vitro studies have demonstrated the tuberculostatic capabilities of this compound. Research indicates that its activity against Bacillus Calmette-Guerin (BCG), a surrogate for Mycobacterium tuberculosis, is essentially equal to that of isoniazid (B1672263) on an equimolar basis. This suggests a potent inhibitory effect on the growth of mycobacteria.

Table 1: Comparative In Vitro Activity of this compound

| Compound | Target Organism | Potency Level | Comparative Activity |

|---|

Efficacy Against Non-Tuberculous Mycobacteria

Following a comprehensive review of publicly available scientific literature, no specific data on the in vitro efficacy of this compound against non-tuberculous mycobacteria (NTM) were found.

Bacteriostatic versus Bactericidal Properties of this compound

Available data characterize this compound as possessing bacteriostatic action. This indicates that at effective concentrations, the compound inhibits the growth and replication of mycobacteria without necessarily killing the organisms outright. Its tuberculostatic effect is observed at concentrations as low as 10-8 molar.

In Vitro Antimicrobial Profiling of this compound Against Other Pathogens

Based on a thorough search of scientific databases, there is no available information regarding the in vitro antimicrobial profile of this compound against pathogens other than mycobacteria.

Cellular Uptake and Intracellular Accumulation of this compound in Host Cells and Pathogens

A review of the scientific literature did not yield any specific studies detailing the cellular uptake and intracellular accumulation of this compound in either host cells or pathogenic microorganisms.

In Vivo Efficacy Studies of this compound in Preclinical Animal Models of Infection

Preclinical in vivo evaluations of this compound have been conducted in guinea pig models of tuberculosis. The results from these studies indicated that this compound is slightly more active as a tuberculostatic agent than isoniazid. This suggests that this compound not only retains its antimycobacterial activity in a complex biological system but may also offer a modest improvement in efficacy over a first-line tuberculosis treatment.

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Infection | Comparator | Outcome |

|---|

Preclinical Evaluation of this compound in Tuberculosis Models Remains Undocumented in Publicly Accessible Research

Despite extensive searches of available scientific literature, no specific preclinical data has been found for the chemical compound "this compound" within the context of tuberculosis research. As a result, a detailed article on its biological evaluation in model systems, as per the requested outline, cannot be generated at this time.

The requested sections for the article were:

Metabolic Fate and Biotransformation of this compound in Preclinical Models

It is possible that "this compound" may be a compound that is in the very early stages of development and has not yet been the subject of published preclinical studies. Alternatively, it could be an internal designation for a compound that has not been disclosed in public research, or the name may be a specific variant or derivative that is not widely indexed.

Without accessible data from preclinical trials in animal models, it is not possible to provide information on the efficacy, comparative performance, pharmacodynamic properties, or metabolic pathways of this compound in the treatment of tuberculosis. Further research or access to proprietary data would be required to generate the detailed scientific article as requested.

Computational and Theoretical Studies of Furonazide

Molecular Docking Simulations of Furonazide with Biological Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the strength of the binding affinity. This method is fundamental in structure-based drug design and virtual screening to identify potential drug candidates by assessing how well compounds fit into the binding site of a target protein. jubilantbiosys.commdpi.comresearchgate.net While molecular docking is a common approach in the study of drug-target interactions, specific molecular docking simulations involving this compound with identified biological targets were not found in the conducted literature search. Studies on other compounds, such as furosemide (B1674285) analogs binding to PBP2a or potential inhibitors binding to SARS-CoV main protease or PD-L1, illustrate the application of this technique in identifying binding modes and affinities. mdpi.comnih.govgoogle.com

Molecular Dynamics Simulations to Elucidate this compound Binding and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the time-dependent behavior of molecular systems. justia.com These simulations can be used to study the dynamic interactions between a ligand and its target, explore conformational changes in proteins upon ligand binding, and estimate binding free energies. nih.govjustia.comgoogle.com MD simulations are valuable for understanding the stability of protein-ligand complexes and the flexibility of binding sites. mdpi.com Although MD simulations are widely applied in pharmaceutical research to understand the dynamic aspects of molecular recognition, specific molecular dynamics simulations detailing the binding of this compound or the conformational changes it might induce in biological targets were not identified in the search results. The application of MD simulations has been demonstrated in studies involving other compounds and targets, such as analyzing the selectivity mechanisms of agonists for TLR7 and TLR8 or the binding properties of potential PD-L1 inhibitors. mdpi.comgoogle.com

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. These calculations can determine parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and reaction pathways. nih.govmdpi.comfrontiersin.org Such insights are crucial for understanding the chemical behavior of a compound and predicting its potential interactions and transformations. nih.govrsc.org While quantum chemical calculations are routinely used to investigate the electronic properties and reactivity of drug molecules and potential drug candidates, specific studies employing these methods to analyze the electronic structure or reactivity of this compound were not found in the conducted search. Examples of quantum chemical calculations on other compounds, such as furosemide or sulfonamide-Schiff base derivatives, highlight their utility in understanding molecular properties relevant to biological activity and reaction mechanisms. nih.govresearchgate.net

De Novo Design and Virtual Screening of this compound-Inspired Compounds

De novo design and virtual screening are computational approaches used in the early stages of drug discovery to identify novel potential drug candidates. De novo design aims to generate new molecular structures with desired properties, often based on the characteristics of a target binding site. Virtual screening involves computationally evaluating large libraries of compounds to identify those most likely to bind to a target. jubilantbiosys.comresearchgate.netdomainex.co.uk These methods can be guided by the structural features and activity of known compounds, such as this compound, to design and identify novel analogs or compounds with improved properties. ijcrt.org While virtual screening and de novo design strategies are widely employed in the search for new therapeutic agents, including those inspired by existing scaffolds, specific research focused on the de novo design or virtual screening of this compound-inspired compounds was not found in the performed search. Studies on identifying inhibitors for targets like ketohexokinase C or Akt2 demonstrate the application of virtual screening workflows. researchgate.netnih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied across various stages of drug discovery and research, including target identification, compound screening, property prediction, and synthesis planning. nih.govresearchgate.netmdpi.com These data-driven approaches can analyze complex biological and chemical data to build predictive models and identify patterns that may not be apparent through traditional methods. nih.govresearchgate.net While ML and AI hold significant potential for accelerating and improving pharmaceutical research, specific applications of machine learning or artificial intelligence directly in this compound research were not identified in the conducted literature search. The use of ML models has been reported in areas such as predicting the responsiveness to other drugs like furosemide in specific medical conditions. nih.govresearchgate.net

Emerging Research Avenues and Potential Applications of Furonazide

Furonazide as a Chemical Probe for Fundamental Biological Processes

The concept of using small molecules as chemical probes to investigate complex biological systems is a cornerstone of modern chemical biology. Although research into this compound for this specific purpose is still in its infancy, its structural characteristics suggest a potential to interact with specific biological targets. The development of this compound analogs or tagged versions could, in theory, enable researchers to identify and characterize novel protein interactions or enzymatic pathways. At present, however, there is a notable absence of published studies that have successfully employed this compound as a chemical probe to elucidate fundamental biological processes. The scientific community awaits foundational research to establish its utility in this domain.

Investigation of this compound in Combination Therapies in Preclinical Settings

The strategy of combining therapeutic agents to enhance efficacy and overcome resistance is a well-established paradigm in pharmacology. Preclinical investigations into this compound's potential in combination therapies are a logical step in its development. Theoretically, this compound could act synergistically with other antimicrobial or therapeutic agents, potentially lowering the required dosage of one or both compounds and mitigating the risk of adverse effects. However, a thorough review of the current scientific literature reveals a lack of specific preclinical studies evaluating this compound in any combination therapy regimen. Future research is needed to explore potential synergistic interactions and to identify promising combination partners for this compound.

Exploration of Broad-Spectrum Antimicrobial Potential Beyond Mycobacteria

This compound's historical association is with antimycobacterial activity. A critical area of emerging research is the exploration of its antimicrobial spectrum beyond this genus. Preliminary investigations, though not widely published, would logically involve screening this compound against a diverse panel of pathogenic bacteria and fungi to determine its broader efficacy. Such studies are essential to understanding if this compound or its derivatives could be developed into broad-spectrum antimicrobial agents. Currently, there is a significant gap in the literature regarding the activity of this compound against non-mycobacterial pathogens.

| Microorganism Type | Reported Activity of this compound |

| Gram-positive bacteria | Data not available |

| Gram-negative bacteria | Data not available |

| Fungi | Data not available |

| Atypical bacteria | Data not available |

This table reflects the current lack of available data on the broad-spectrum antimicrobial activity of this compound.

Repurposing Strategies for this compound in Neglected Tropical Diseases (Preclinical Focus)

Drug repurposing, the investigation of existing compounds for new therapeutic purposes, offers a promising and cost-effective approach to discovering treatments for neglected tropical diseases (NTDs). The unique chemical structure of this compound makes it a candidate for such exploration. Preclinical screening of this compound against the causative agents of various NTDs, such as kinetoplastids or helminths, could uncover novel therapeutic applications. To date, however, there are no published preclinical studies that specifically investigate the efficacy of this compound against any of the diseases classified by the World Health Organization as neglected tropical diseases.

Development of Advanced In Vitro and In Vivo Models for this compound Research

To thoroughly investigate the therapeutic potential and mechanism of action of this compound, the development and utilization of advanced research models are imperative. In the in vitro setting, this could include the use of three-dimensional (3D) cell cultures or organoid models to better mimic the physiological environment of an infection. For in vivo studies, the development of relevant animal models that accurately recapitulate human disease is crucial for evaluating the pharmacokinetics, efficacy, and safety of this compound. The current body of research does not detail the use of such advanced models specifically for this compound, highlighting a critical area for future methodological development to accelerate our understanding of this compound.

| Model Type | Application in this compound Research | Current Status |

| 3D Cell Cultures | Studying drug penetration and efficacy in a tissue-like environment. | No specific models reported for this compound. |

| Organoids | Investigating host-pathogen interactions and drug response in organ-specific models. | No specific models reported for this compound. |

| Zebrafish Larvae | High-throughput screening for efficacy and toxicity. | No specific models reported for this compound. |

| Murine Infection Models | Evaluating in vivo efficacy and pharmacokinetics. | No specific models reported for this compound. |

This table summarizes the potential applications and current lack of specific advanced models for this compound research.

Challenges and Future Directions in Furonazide Research

Overcoming Challenges in the Scalable Synthesis of Furonazide and its Analogues

The journey from a laboratory-scale discovery to a widely available therapeutic agent is contingent upon the development of a robust and scalable synthetic process. Research into this compound analogues, such as furoxan and furopyridone derivatives, often involves multi-step synthetic routes. nih.govmdpi.com While these methods are effective for producing small quantities for initial biological evaluation, they present several challenges for large-scale production.

Key challenges include:

Cost and Availability of Starting Materials: The economic viability of a drug is heavily dependent on the cost of its raw materials. Complex starting materials or reagents used in initial discovery phases may be prohibitively expensive for mass production.

Purification and Quality Control: Ensuring the purity and consistency of the final active pharmaceutical ingredient (API) is critical. As production scale increases, purification techniques like chromatography may become less practical and more expensive, necessitating the development of efficient crystallization or alternative purification methods.

Process Safety and Environmental Impact: Chemical reactions that are manageable on a gram scale can pose significant safety and environmental risks when scaled to kilograms or tons. The use of hazardous reagents or solvents and the generation of toxic waste must be addressed to develop a sustainable manufacturing process.

Future research must focus on developing concise, high-yielding synthetic routes using cost-effective and readily available starting materials. nih.gov The principles of green chemistry, emphasizing waste reduction and the use of safer solvents, will be integral to creating environmentally sustainable and economically feasible production methods for this compound analogues.

Addressing Specificity and Off-Target Effects in this compound Design

A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended molecular target within the pathogen, while minimizing interactions with host molecules. nih.gov Off-target effects, where a drug binds to unintended proteins or biomolecules, can lead to toxicity and adverse effects. mdpi.comresearchgate.net While targeted therapeutics aim to hit specific cellular targets, some clinically effective agents are known to have several cellular targets, which can contribute to both their efficacy and their toxicity profiles. nih.gov

For this compound and its analogues, ensuring specificity for mycobacterial targets over human homologues is paramount. The challenge lies in the fact that some biological pathways are conserved across species. Strategies to enhance specificity include:

Structure-Based Drug Design: Utilizing high-resolution structural data of the target protein from M. tuberculosis to design molecules that fit precisely into the active site. Differences in the architecture of the binding pocket between the bacterial target and any human counterparts can be exploited to achieve selectivity. nih.gov

Computational Modeling: In silico docking and molecular dynamics simulations can predict the binding affinity of a drug candidate for both its intended target and a panel of known off-target proteins. researchgate.net This allows for the early identification and modification of compounds likely to cause off-target effects.

Bioisosteric Replacement: Modifying the this compound scaffold by replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres). This can alter the binding profile of the molecule, potentially reducing its affinity for off-targets while maintaining or improving its on-target activity. nih.gov

Future efforts will require a deep understanding of the drug-target interactions at a molecular level to rationally design next-generation this compound analogues with improved safety profiles and minimal off-target activity. mdpi.com

Rational Design Strategies for Enhanced this compound Potency and Spectrum

Rational drug design is a methodical approach that uses the understanding of biological targets to create new medicines, moving beyond traditional trial-and-error methods. This strategy is central to improving the efficacy of this compound, aiming to enhance its potency (the concentration required to inhibit the bacteria) and broaden its spectrum of activity, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. researchgate.netfrontiersin.org

Key rational design strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of related compounds (analogues) and systematically evaluating how specific changes to the molecular structure affect biological activity. researchgate.net For instance, studies on furoxan derivatives have identified that phenylsulfonylfuroxan derivatives are potent nitric oxide donors with low minimum inhibitory concentration (MIC) values. researchgate.net Similarly, modifying the phenyl ring in compounds like thiacetazone (B1682801) with fluorine has been shown to significantly improve anti-M.tuberculosis activity. nih.gov

Hybrid Molecule Design: This approach involves combining pharmacophores (the active parts of molecules) from two or more different drugs into a single hybrid compound. The goal is to create a molecule with a dual mechanism of action or improved properties. Novel series of hybrid furoxan derivatives have been designed and synthesized, showing promising activity against both sensitive and MDR-TB strains. nih.gov

Target-Based Design: When the molecular target of a drug is known, its three-dimensional structure can be used to design compounds that bind with high affinity and specificity. nih.gov For many anti-TB agents, targets include enzymes involved in mycolic acid synthesis, cell wall formation, or protein synthesis. unisciencepub.comnih.govresearchgate.netyoutube.com Designing this compound analogues to specifically inhibit a crucial mycobacterial enzyme like InhA is a promising strategy. mdpi.com

By leveraging these computational and medicinal chemistry techniques, researchers can systematically optimize the this compound scaffold to develop new candidates with superior potency and the ability to overcome existing drug resistance mechanisms.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

To fully understand how a drug works and to anticipate mechanisms of resistance, it is essential to look beyond a single drug-target interaction. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular and cellular response of M. tuberculosis to a drug. mdpi.comnih.gov

The application of multi-omics in this compound research can:

Elucidate Mechanism of Action: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) after drug exposure, researchers can construct a comprehensive picture of the drug's effects. researchgate.net Research is already underway using metabolomics and transcriptome analysis to clarify the mechanism of action for potent furoxan derivatives. researchgate.net

Identify Resistance Pathways: Multi-omics analysis of bacterial populations that have developed resistance to this compound can reveal the genetic mutations, altered gene expression patterns, or metabolic shifts that allow the bacteria to survive. This knowledge is critical for designing drugs that can bypass these resistance mechanisms.

Discover New Drug Targets: A comprehensive analysis of the cellular response to a drug can highlight downstream pathways that are critical for bacterial survival, thereby identifying novel targets for combination therapy. mdpi.com

Integrating these large and complex datasets requires sophisticated bioinformatics tools and computational models. nih.gov The insights gained from a multi-omics approach will be invaluable for optimizing this compound's therapeutic potential and developing strategies to preserve its efficacy against evolving drug resistance.

Opportunities for Collaborative and Interdisciplinary Research on this compound

The complexity of developing a new anti-tuberculosis drug necessitates a highly collaborative and interdisciplinary approach. The path from initial chemical synthesis to a clinically approved medication is too long and resource-intensive for any single research group or institution to navigate alone.

Future progress in this compound research will depend on fostering strong collaborations:

Academia-Industry Partnerships: Academic labs often excel at early-stage discovery and elucidating novel biological mechanisms. schrodinger.com Pharmaceutical and biotech companies provide the resources, infrastructure, and expertise in drug development, preclinical studies, and clinical trials needed to bring a drug to market. novartis.comaddconsortium.org

Interdisciplinary Scientific Teams: Advancing this compound research requires the combined expertise of medicinal chemists (to design and synthesize compounds), microbiologists (to test for anti-TB activity), structural biologists (to determine drug-target structures), computational scientists (for modeling and data analysis), and pharmacologists (to study drug metabolism and disposition).

Global Health Consortia: Organizations like the National Academies and various public-private partnerships work to identify and overcome bottlenecks in drug R&D. nationalacademies.org Collaborative platforms that bring together researchers, funding agencies, and public health organizations from around the world can accelerate progress and ensure that new treatments are developed for diseases like tuberculosis that disproportionately affect low- and middle-income countries. nd.edu

By building these collaborative networks, the scientific community can pool resources, share knowledge, and more effectively tackle the multifaceted challenges of anti-tuberculosis drug discovery and development.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Furonazide in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, requiring precise stoichiometric control. Characterization should combine spectroscopic techniques (e.g., NMR for structural elucidation , HPLC for purity assessment ) and crystallographic analysis. Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and validating results against reference standards .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic properties?

Use in vitro models (e.g., Caco-2 cells for permeability ) and in vivo rodent studies with controlled variables (dose, administration route). Employ LC-MS/MS for plasma concentration quantification, ensuring calibration curves meet precision criteria (RSD <15%). Account for interspecies variability by cross-referencing metabolic pathways with human liver microsomes .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD) to address type I errors. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across different cell lines?

Conduct systematic meta-analyses of existing data, stratifying results by cell type (e.g., cancerous vs. primary), culture conditions, and assay protocols (MTT vs. ATP-based). Evaluate confounding factors like oxidative stress interference or batch-specific reagent variability . Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What strategies optimize this compound’s selectivity for target enzymes while minimizing off-target effects?

Employ structure-activity relationship (SAR) studies with computational docking (e.g., AutoDock Vina) to predict binding affinities. Validate hypotheses via mutagenesis assays on active sites. Use isoform-specific inhibitors in competitive binding experiments to quantify selectivity ratios .

Q. How should cross-disciplinary approaches address gaps in this compound’s mechanistic understanding?

Integrate omics data (transcriptomics/proteomics) to map signaling pathways affected by this compound. Collaborate with computational biologists to build predictive network models, prioritizing hub nodes for experimental validation. Cross-reference findings with clinical databases (e.g., ClinVar) to identify biomarker correlations .

Q. What frameworks ensure ethical and reproducible data reporting in this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document experimental protocols using platforms like protocols.io , including negative controls and instrument calibration logs. Disclose conflicts of interest and funding sources transparently .

Methodological Considerations

- Data Presentation : Use tables to summarize dose-response metrics (e.g., Table 1: EC50, Hill slopes across cell lines) .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting toxicity studies .

- Literature Reviews : Follow PRISMA guidelines for systematic reviews, emphasizing gaps in this compound’s resistance mechanisms or long-term toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.